Cas no 2018850-28-5 (5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]-)
5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]- Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]-
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- Inchi: 1S/C10H14N2O2S/c1-3-8-7(10(13)14)6-11-9(12-8)4-5-15-2/h6H,3-5H2,1-2H3,(H,13,14)
- InChI Key: LXWMNHNQQHZAJL-UHFFFAOYSA-N
- SMILES: C1(CCSC)=NC=C(C(O)=O)C(CC)=N1
5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-686500-0.05g |
4-ethyl-2-[2-(methylsulfanyl)ethyl]pyrimidine-5-carboxylic acid |
2018850-28-5 | 0.05g |
$851.0 | 2023-03-10 | ||
| Enamine | EN300-686500-0.1g |
4-ethyl-2-[2-(methylsulfanyl)ethyl]pyrimidine-5-carboxylic acid |
2018850-28-5 | 0.1g |
$892.0 | 2023-03-10 | ||
| Enamine | EN300-686500-0.25g |
4-ethyl-2-[2-(methylsulfanyl)ethyl]pyrimidine-5-carboxylic acid |
2018850-28-5 | 0.25g |
$933.0 | 2023-03-10 | ||
| Enamine | EN300-686500-0.5g |
4-ethyl-2-[2-(methylsulfanyl)ethyl]pyrimidine-5-carboxylic acid |
2018850-28-5 | 0.5g |
$974.0 | 2023-03-10 | ||
| Enamine | EN300-686500-1.0g |
4-ethyl-2-[2-(methylsulfanyl)ethyl]pyrimidine-5-carboxylic acid |
2018850-28-5 | 1.0g |
$1014.0 | 2023-03-10 | ||
| Enamine | EN300-686500-2.5g |
4-ethyl-2-[2-(methylsulfanyl)ethyl]pyrimidine-5-carboxylic acid |
2018850-28-5 | 2.5g |
$1988.0 | 2023-03-10 | ||
| Enamine | EN300-686500-5.0g |
4-ethyl-2-[2-(methylsulfanyl)ethyl]pyrimidine-5-carboxylic acid |
2018850-28-5 | 5.0g |
$2940.0 | 2023-03-10 | ||
| Enamine | EN300-686500-10.0g |
4-ethyl-2-[2-(methylsulfanyl)ethyl]pyrimidine-5-carboxylic acid |
2018850-28-5 | 10.0g |
$4360.0 | 2023-03-10 |
5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]- Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]-
5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]- (CAS No. 2018850-28-5): A Comprehensive Overview in Modern Chemical Biology
5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]-, identified by its CAS number 2018850-28-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic organic molecule, featuring a pyrimidine core with ethyl and methylthioethyl substituents, has garnered attention due to its potential applications in drug discovery and molecular biology. The unique structural attributes of this compound make it a valuable candidate for further exploration in various biochemical pathways and therapeutic interventions.
The structural composition of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]- encompasses a pyrimidine ring system, which is a fundamental motif in many biologically active molecules. Pyrimidines are essential components of nucleic acids, playing a crucial role in DNA and RNA synthesis. The presence of ethyl and methylthioethyl groups introduces additional functional diversity, enabling interactions with biological targets such as enzymes and receptors. This structural complexity suggests that the compound may exhibit multifaceted biological activities, making it an attractive subject for medicinal chemistry investigations.
In recent years, there has been growing interest in the development of novel pyrimidine derivatives for their therapeutic potential. The modifications introduced in 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]-, such as the ethyl and methylthioethyl side chains, are designed to enhance binding affinity and selectivity towards specific biological targets. Such modifications are critical in the design of small-molecule drugs that can modulate biological processes with high precision.
One of the most compelling aspects of this compound is its potential application in the development of antiviral and anticancer agents. Pyrimidine derivatives have been widely studied for their ability to interfere with viral replication and cancer cell proliferation. The specific arrangement of functional groups in 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]- may enable it to interact with key viral enzymes or cancer-related proteins, thereby inhibiting their activity. Preliminary studies have suggested that such compounds can exhibit potent inhibitory effects on enzymes involved in DNA replication and cell cycle progression.
The synthesis of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]- presents an interesting challenge due to the complexity of its structure. Advanced synthetic methodologies are required to achieve the desired regioselectivity and stereoselectivity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions are often employed to construct the pyrimidine core and introduce the various substituents. The optimization of these synthetic routes is crucial for producing high yields of pure compounds suitable for biological testing.
The pharmacological evaluation of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]- involves rigorous testing in vitro and in vivo to assess its efficacy and safety profiles. In vitro studies typically include enzyme inhibition assays, cell-based assays, and molecular docking studies to evaluate interactions with target proteins. In vivo studies provide insights into the compound's pharmacokinetics, pharmacodynamics, and potential side effects. These studies are essential for determining the feasibility of further development into a therapeutic agent.
The integration of computational chemistry tools has significantly enhanced the understanding of the molecular interactions involving 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]-. Molecular modeling techniques allow researchers to predict binding affinities, optimize drug-like properties, and identify potential lead compounds. These computational approaches complement experimental efforts by providing rapid screening capabilities and insights into the structural basis of biological activity.
The potential applications of this compound extend beyond traditional pharmaceuticals. It may also find utility in agrochemicals, where pyrimidine derivatives are used as herbicides or pesticides due to their ability to disrupt essential biological processes in plants or pests. Additionally, its unique chemical properties make it a valuable tool for research purposes, aiding in the development of new synthetic methodologies and analytical techniques.
In conclusion, 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[2-(methylthio)ethyl]- (CAS No. 2018850-28-5) represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its complex structure offers numerous opportunities for therapeutic intervention across various disease areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological systems and developing innovative treatments.
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